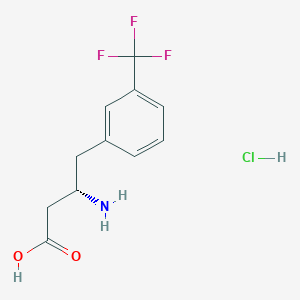

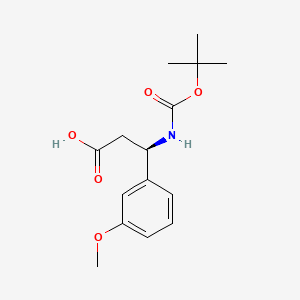

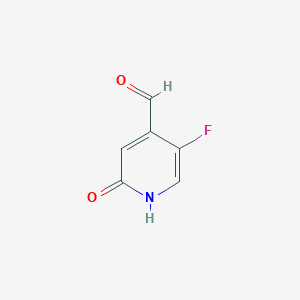

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C6H4FNO2 and its molecular weight is 141.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

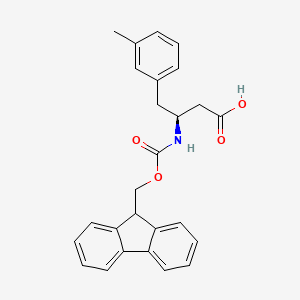

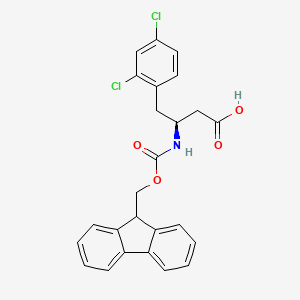

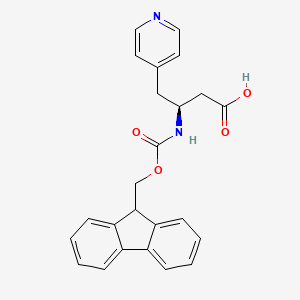

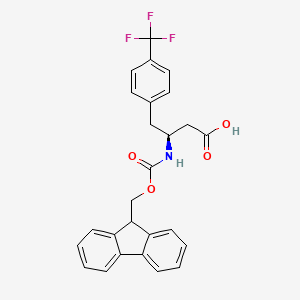

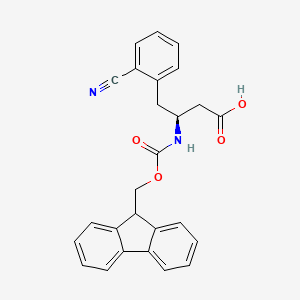

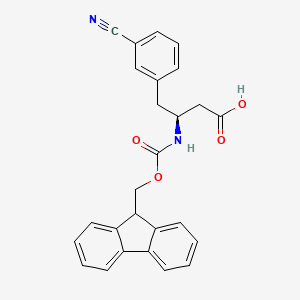

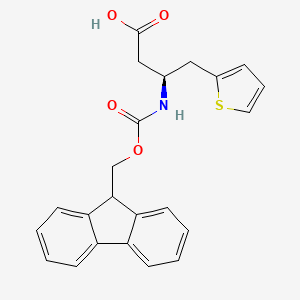

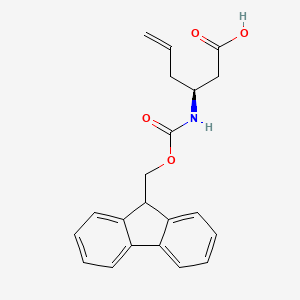

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde serves as a foundational compound in the synthesis of various structurally complex and biologically significant molecules. For instance, it is utilized in the synthesis of new 1-aryl-6-[2-(dimethylamino)vinyl]4-oxo-1,4-dihydropyrimidine-5-carbonitriles and 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles. These compounds exhibit unique electronic properties due to the presence of electron-withdrawing groups in the benzene ring. This compound's carbaldehyde group is particularly reactive, leading to the creation of novel substituted 1,6-naphthyridinones and other heterocyclic compounds, showcasing its versatility in organic synthesis (Medvedeva et al., 2009).

Fluorescence and Photochemical Properties

This compound derivatives demonstrate notable fluorescence properties, making them potential candidates for probes and sensors. Specifically, 1,4-disubstituted-1,4-dihydropyridine-3,5-dicarbaldehydes, related structures, display high-intensity fluorescence. The presence of aldehyde groups at specific positions is crucial for this high fluorescence intensity, indicating the compound's potential in the development of fluorescent materials (Kikugawa et al., 1987).

Mechanistic Insights in Chemical Reactions

The compound is also involved in complex chemical reactions, such as intramolecular 1,3-dipolar cycloadditions, which are fundamental in the construction of heterocyclic systems. The oximes of 4-(alk-2-enylamino)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehydes, for example, undergo such cycloadditions to yield isoxazolidine derivatives. The mechanistic aspects of these reactions, especially the role of alkenylamino nitrogen and carbonyl groups in oximes, provide critical insights into the compound's reactivity and potential in synthesizing complex molecular architectures (Gotoh et al., 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Properties

IUPAC Name |

5-fluoro-2-oxo-1H-pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-2-8-6(10)1-4(5)3-9/h1-3H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMOZPSGFCCDGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376625 |

Source

|

| Record name | 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500148-38-9 |

Source

|

| Record name | 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.